molecular formula C24H30FN3O2 B4139483 3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B4139483
M. Wt: 411.5 g/mol
InChI Key: AFPQASUMUNRWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "A-366" and belongs to the class of adamantyl-substituted pyrrolidines. A-366 has been extensively studied for its ability to modulate various biological targets, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of A-366 is not fully understood, but it is believed to act as a modulator of various biological targets. For example, A-366 has been shown to inhibit the uptake of dopamine by the dopamine transporter, leading to increased dopamine levels in the brain. This effect may contribute to its potential therapeutic applications in Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.
Biochemical and Physiological Effects:
A-366 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter uptake, ion channel activity, and neuronal excitability. These effects may contribute to its potential therapeutic applications in neurological disorders, such as Parkinson's disease and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of A-366 is its ability to modulate multiple biological targets, making it a promising candidate for the development of novel drugs. However, one limitation of A-366 is its relatively low potency compared to other compounds targeting the same biological targets. Therefore, further optimization of A-366 or the development of more potent analogs may be necessary.

Future Directions

There are several future directions for research on A-366. One potential area of research is the development of more potent analogs of A-366 for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of A-366 on neurotransmitter uptake and neuronal excitability. Additionally, the potential applications of A-366 in other areas, such as cancer therapy, should be explored.

Scientific Research Applications

A-366 has been shown to modulate various biological targets, including the dopamine transporter, sigma-1 receptor, and voltage-gated sodium channels. These targets are involved in various physiological processes, such as neurotransmitter uptake and neuronal excitability. Therefore, A-366 has potential applications in the treatment of neurological disorders, such as Parkinson's disease and epilepsy.

properties

IUPAC Name

3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c25-19-1-3-20(4-2-19)28-22(29)12-21(23(28)30)26-5-7-27(8-6-26)24-13-16-9-17(14-24)11-18(10-16)15-24/h1-4,16-18,21H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQASUMUNRWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Reactant of Route 4
3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Reactant of Route 6
3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.